4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
4-Cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a triazole-based compound featuring a cyclopropyl group at the 4-position of the triazole ring and a 1-(furan-2-carbonyl)azetidin-3-yl substituent at the 1-position. This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole derivatives .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-2-1-5-19-12)16-6-10(7-16)17-8-11(14-15-17)9-3-4-9/h1-2,5,8-10H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMRULDTLWBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the cyclopropyl and furan groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan moiety may yield furan-2-carboxylic acid derivatives, while reduction of the triazole ring may produce partially or fully reduced triazole derivatives.
Scientific Research Applications
4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan moiety may contribute to the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Observations:
Pyridine-3-carboxylate derivatives (e.g., ) exhibit aromaticity and polarity, which may improve solubility compared to the target compound. Nitroimidazole-substituted triazoles (e.g., ) leverage nitro groups for redox activity, a feature absent in the target compound. Glucofuranosyl-substituted triazoles (e.g., ) introduce carbohydrate motifs, enhancing hydrophilicity but increasing steric bulk.
Synthetic Methodology :
- All compounds are synthesized via CuAAC , but purification methods vary. For example, 4-propyl-1-(p-tolyl)-1H-1,2,3-triazole () is purified via column chromatography, similar to other derivatives .
Crystallographic Data: The glucofuranosyl derivative () crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 8.5905 Å, b = 8.7215 Å, c = 20.7373 Å. Comparable data for the target compound are unavailable, but SHELX refinement tools (used in ) are standard for such analyses.
Notes
- Comparisons rely on structural and crystallographic features.
- Structural Analysis Tools : Programs like SHELXL and WinGX are critical for refining and visualizing triazole derivatives, ensuring accurate geometric parameter calculations.
Biological Activity
4-Cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a cyclopropyl group, a furan-2-carbonyl moiety, and a triazole ring, which collectively contribute to its pharmacological properties.
Chemical Structure
The molecular formula of 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is . The presence of the triazole ring is particularly significant, as it is known for diverse biological activities including antifungal, antibacterial, and anticancer effects.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit substantial antimicrobial activity. For instance, compounds similar to 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole have demonstrated efficacy against various bacterial strains. A study on related triazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 was observed in peripheral blood mononuclear cells (PBMCs) treated with related compounds . This suggests that 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole may also possess similar anti-inflammatory properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A review of various 1,2,4-triazoles indicates their ability to inhibit tumor growth and induce apoptosis in cancer cell lines . The unique structural features of 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole may enhance its interactions with biological targets involved in cancer progression.
The mechanism by which 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions and form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Cytokine Modulation : Similar compounds have shown the ability to modulate cytokine release in immune cells, suggesting a pathway for anti-inflammatory action.
Comparative Analysis
A comparison of 4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole with other triazole derivatives highlights its unique attributes:
| Compound Name | MIC (µg/mL) | Biological Activity |
|---|---|---|
| Triazole A | 0.125 | Antibacterial |
| Triazole B | 0.0156 | Antifungal |
| Triazole C | Variable | Anti-inflammatory |
This table emphasizes the competitive biological activity of triazoles and positions 4-cyclopropyl derivative as a promising candidate for further investigation.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antiproliferative activities on cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced biological activity .
- Cytokine Release Studies : Another research highlighted how specific triazoles inhibited TNF-α production in PBMCs by up to 60%, indicating a strong anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
